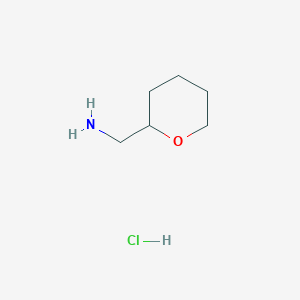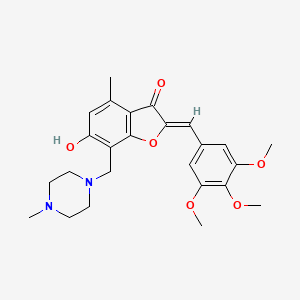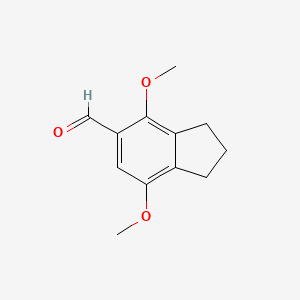
8-Amino-4-cloro-6-metoxiquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an antimalarial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-aminoquinolines, have been used for the control and eradication of malaria .
Mode of Action
It is suggested that similar compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
It is known that similar compounds, such as 4-aminoquinolines, have a multi-factorial mechanism of action, including the ability to target lipids, inhibit the formation of haemozoin, and generate reactive oxygen species .
Result of Action
It is suggested that similar compounds, such as chloroquine, result in the accumulation of toxic heme in malarial trophozoites, leading to their death .
Action Environment
It is known that similar compounds, such as 4-aminoquinolines, have been used effectively in various environments for the control and eradication of malaria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxyquinolin-8-amine typically involves the reaction of 5-[(4-methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with appropriate reagents . One common method includes the reduction of nitro groups followed by cyclization to form the quinoline ring. The reaction conditions often involve the use of catalysts such as Raney nickel and solvents like oxolane .
Industrial Production Methods
Industrial production methods for 4-Chloro-6-methoxyquinolin-8-amine are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like Raney nickel or palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction typically yields amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyquinolin-8-amine: Shares a similar quinoline structure but lacks the chlorine atom.
4-Chloroquinoline: Similar in structure but without the methoxy group.
8-Aminoquinoline: Lacks both the chlorine and methoxy groups.
Uniqueness
4-Chloro-6-methoxyquinolin-8-amine is unique due to the presence of both chlorine and methoxy groups on the quinoline ring. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-chloro-6-methoxyquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDMFIRZHADDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593443.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2593446.png)



![9-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2593450.png)


![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide](/img/structure/B2593456.png)

![(2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid](/img/structure/B2593460.png)
![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)
